Cas no 1807166-93-3 (2-Chloro-3-methyl-5-nitrothiophenol)
2-Chloro-3-methyl-5-nitrothiophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-methyl-5-nitrothiophenol
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- Inchi: 1S/C7H6ClNO2S/c1-4-2-5(9(10)11)3-6(12)7(4)8/h2-3,12H,1H3
- InChI Key: PSHFWSHDJIVLON-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=C1C)[N+](=O)[O-])S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- XLogP3: 2.9
- Topological Polar Surface Area: 46.8
2-Chloro-3-methyl-5-nitrothiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005859-250mg |
2-Chloro-3-methyl-5-nitrothiophenol |
1807166-93-3 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014005859-500mg |
2-Chloro-3-methyl-5-nitrothiophenol |
1807166-93-3 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A014005859-1g |
2-Chloro-3-methyl-5-nitrothiophenol |
1807166-93-3 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
2-Chloro-3-methyl-5-nitrothiophenol Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-Chloro-3-methyl-5-nitrothiophenol
Professional Introduction to 2-Chloro-3-methyl-5-nitrothiophenol (CAS No. 1807166-93-3)
2-Chloro-3-methyl-5-nitrothiophenol (CAS No. 1807166-93-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its thiophene core structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and nitro substituents on the thiophene ring enhances its reactivity, making it a versatile building block for further chemical modifications.
The structural features of 2-Chloro-3-methyl-5-nitrothiophenol contribute to its potential applications in medicinal chemistry. Thiophene derivatives are well-documented for their role in developing drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The nitro group, in particular, can be reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is crucial for the development of pharmacophores that interact with biological targets.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. 2-Chloro-3-methyl-5-nitrothiophenol has been explored as a precursor in the synthesis of thiophene-based drugs. For instance, studies have demonstrated its utility in creating novel antiviral agents. The chloro and nitro groups serve as handles for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
The pharmaceutical industry has shown particular interest in thiophene derivatives due to their ability to modulate enzyme activity and interact with cellular receptors. 2-Chloro-3-methyl-5-nitrothiophenol has been investigated for its potential in developing kinase inhibitors, which are critical in cancer therapy. The structural motif of thiophene is known to enhance binding affinity to biological targets, making it an attractive scaffold for drug design.
Advances in synthetic methodologies have further expanded the applications of 2-Chloro-3-methyl-5-nitrothiophenol. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl and vinyl groups onto the thiophene ring. These modifications have led to the discovery of new compounds with enhanced pharmacological properties. The compound's reactivity also allows for the formation of complex structures through condensation and cyclization reactions, opening doors to innovative drug development strategies.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling studies have been employed to predict the binding interactions of 2-Chloro-3-methyl-5-nitrothiophenol with biological targets. These simulations have provided insights into how structural modifications can improve drug efficacy and reduce side effects. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further experimental validation.
In conclusion, 2-Chloro-3-methyl-5-nitrothiophenol (CAS No. 1807166-93-3) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential therapeutic applications. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in pharmaceutical research. As scientific understanding continues to evolve, the applications of this compound are expected to expand, contributing to the development of novel treatments for various diseases.
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